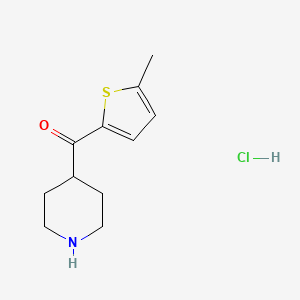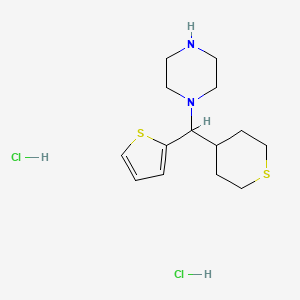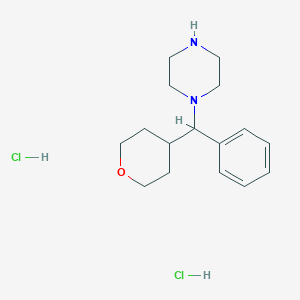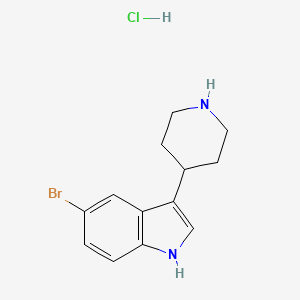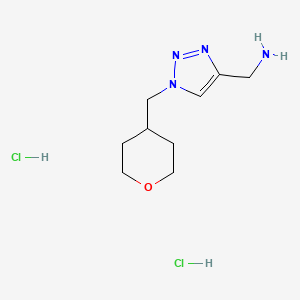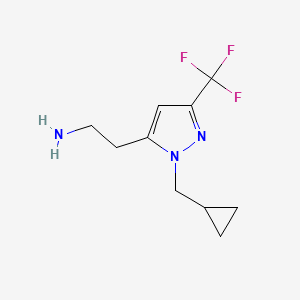
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
描述
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.
Formation of the ethan-1-amine group: This step typically involves the reduction of a nitrile or an amide precursor to form the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of substituted pyrazoles.
科学研究应用
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine: Similar in structure but contains a thiophene ring instead of a pyrazole ring.
2-methoxy-1-(1-(trifluoromethyl)cyclopropyl)ethan-1-amine: Contains a methoxy group and a cyclopropyl ring, similar in terms of trifluoromethyl and cyclopropyl groups.
Uniqueness
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is unique due to the combination of its structural features, including the pyrazole ring, trifluoromethyl group, and cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(3-4-14)16(15-9)6-7-1-2-7/h5,7H,1-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGDBOYYYOVIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


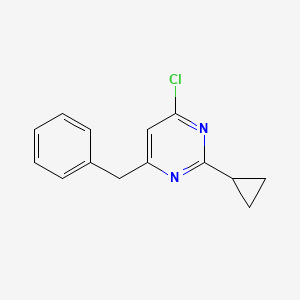
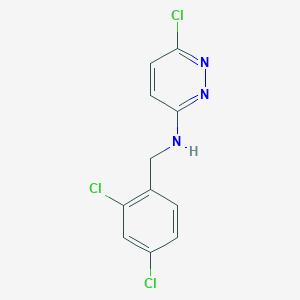
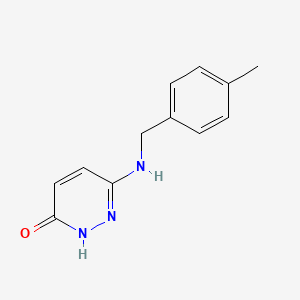
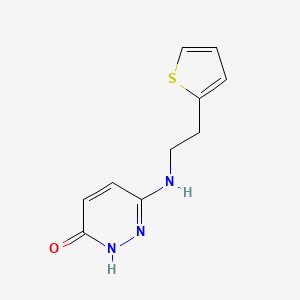
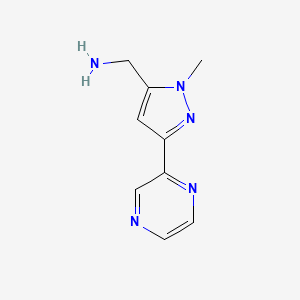
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)
![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
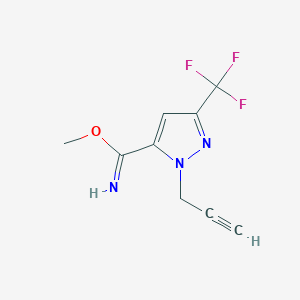
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)
